Fmoc-Phe-Gly-OH

Übersicht

Beschreibung

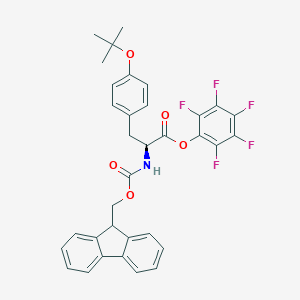

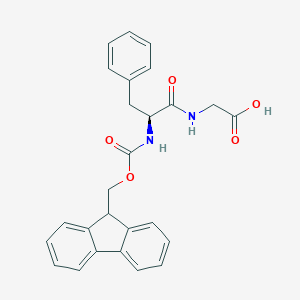

“Fmoc-Phe-Gly-OH” is a compound with the molecular formula C26H24N2O5 . It is also known as Fmoc-Phenylalanyl-glycine . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group in organic chemistry, used in peptide synthesis .

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc protection . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl group attached to a phenylalanine and a glycine . The molecular weight of the compound is 444.5 g/mol .

Chemical Reactions Analysis

This compound is involved in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group plays a crucial role in these reactions, as it protects the amino acids during the synthesis process .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 444.5 g/mol . It has a complex structure with multiple functional groups, including a fluorenylmethyloxycarbonyl group, a phenylalanine, and a glycine .

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

“Fmoc-Phe-Gly-OH” wurde bei der Herstellung von selbsttragenden Hydrogelen auf Basis von Fmoc-derivatisierten kationischen Hexapeptiden verwendet . Diese Hydrogele sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen, wie z. B. die Wirkstoffabgabe und diagnostische Werkzeuge für die Bildgebung . Das Fmoc-K3-Hydrogel, das das steifere ist, dient als potenzielles Material für die Gewebezüchtung, da es die Zellhaftung, das Überleben und die Vermehrung vollständig unterstützt .

Selbstassemblierung von Peptiden in der Nanomedizin

Moleküle, die auf dem “this compound”-Motiv basieren, haben eine Reihe von Anwendungen in der Nanomedizin gefunden, von der Wirkstoffabgabe und Biomaterialien bis hin zu neuen therapeutischen Paradigmen . Das Phe-Phe-Motiv treibt die Selbstassemblierung von kurzen Peptiden und ihren Analoga zu Nanostrukturen und Hydrogelen an . Diese Nanostrukturen weisen bemerkenswerte Eigenschaften auf, die ein großes Potenzial für die Entwicklung der nächsten Generation von Nanomedizinen bergen .

Antikörper-Wirkstoff-Konjugate (ADCs)

“this compound” ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird . ADCs sind eine Klasse von Therapeutika, die über Antikörper zytotoxische Medikamente an bestimmte Zellen, wie z. B. Krebszellen, liefern . Der Linker ist ein entscheidender Bestandteil von ADCs, da er den Antikörper mit dem Medikament verbindet und so konzipiert werden kann, dass er unter bestimmten Bedingungen spaltbar ist, wodurch die gezielte Freisetzung des Medikaments ermöglicht wird .

Lysosomale Spaltung

“this compound” ist ein lysosomal spaltbarer Linker, der beim Aufbau von Antikörper-Wirkstoff-Konjugaten verwendet wird

Wirkmechanismus

Target of Action

Fmoc-Phe-Gly-OH, also known as Fmoc-Phe-Gly, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound acts as a cleavable linker that connects the antibody to the drug . The target of this compound is therefore the specific antibodies used in the ADCs, which are designed to target specific cells, such as cancer cells .

Mode of Action

The this compound compound acts as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis and function of ADCs . The compound plays a crucial role in the formation of these conjugates, which are designed to deliver drugs directly to target cells while minimizing damage to healthy cells . The specific pathways affected would depend on the nature of the drug being delivered and the target cells.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific ADC in which it is used . As a linker, the compound itself is not designed to be bioavailable or to be metabolized. Instead, it serves to facilitate the delivery of the drug to the target cells. Once the drug is released, the linker is typically designed to be broken down and eliminated from the body .

Result of Action

The primary result of the action of this compound is the successful delivery of drugs to target cells via ADCs . By acting as a cleavable linker, this compound allows for the selective release of the drug at the target site, thereby enhancing the efficacy of the drug and reducing potential side effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is base-labile, meaning its removal is facilitated by basic conditions . Furthermore, the compound’s effectiveness as a linker in ADCs can be influenced by the characteristics of the target cells, the nature of the drug being delivered, and the specific conditions within the body .

Biochemische Analyse

Biochemical Properties

Fmoc-Phe-Gly-OH is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . The this compound molecule has been found to self-assemble and form hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .

Cellular Effects

This compound has been shown to support cell adhesion, survival, and duplication . It has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of this compound have been shown to support cell infiltration and proliferation .

Molecular Mechanism

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The hydrogel formation of this compound is induced by physical and thermal stimuli for solubilizing this compound above the critical concentration . A new polymorphic form of this compound has been reported after transitioning to hydrogel .

Metabolic Pathways

The Fmoc group is known to be rapidly removed by base, suggesting that it may be involved in metabolic processes that involve base-catalyzed reactions .

Subcellular Localization

Given its role in the formation of hydrogels, it may be localized in areas of the cell where these structures are formed .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQWIPAQNBOEBX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462514 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169624-67-3 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

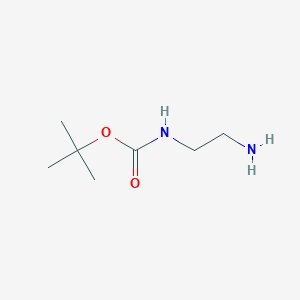

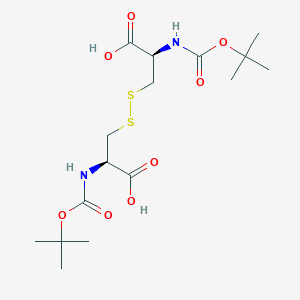

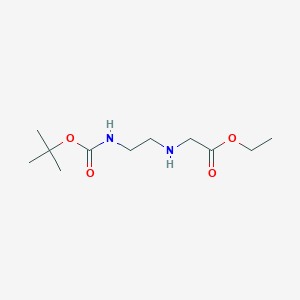

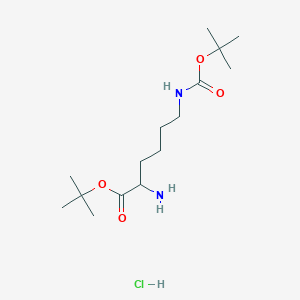

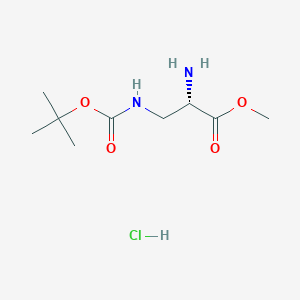

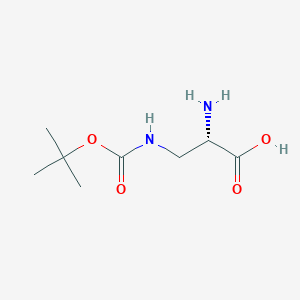

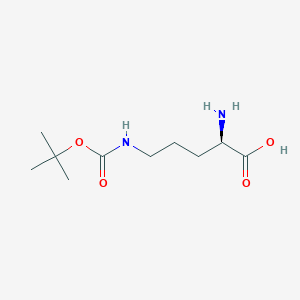

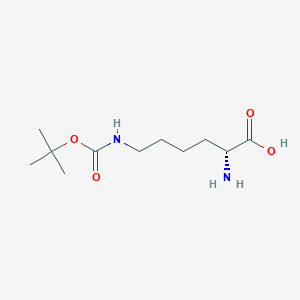

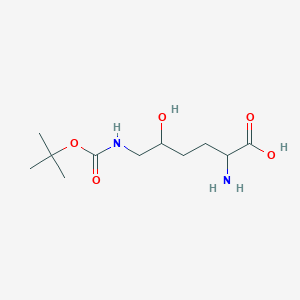

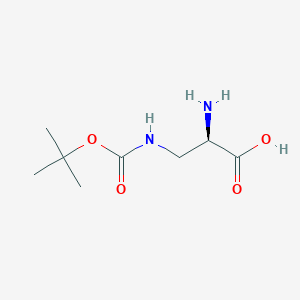

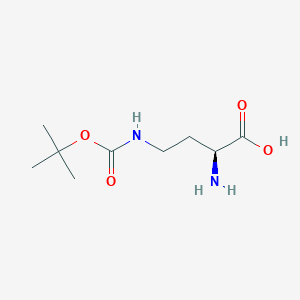

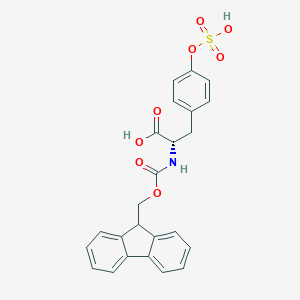

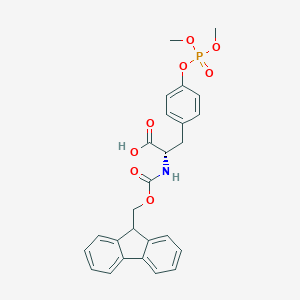

Feasible Synthetic Routes

Q1: What is the significance of the 3-amino-δ-valerolactam scaffold in Fmoc-Phe-Gly-OH?

A: this compound is a pseudodipeptide incorporating a 3-amino-δ-valerolactam scaffold. This scaffold acts as a constrained surrogate for the naturally occurring Phe-Gly dipeptide sequence []. This constraint limits the conformational flexibility of the dipeptide, which can be beneficial in drug design to enhance target binding affinity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.